Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, also known as (S)-benzyl 2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, is an organic compound characterized by its unique structure that includes a benzyl group and a methylsulfonyl substituent. Its molecular formula is C17H20N0.4S, and it has a molecular weight of approximately 369.86 g/mol. This compound is recognized for its potential pharmaceutical applications, particularly in the development of therapeutic agents targeting specific biological pathways.
These reactions enable the compound to be modified for enhanced biological activity or stability.
Research indicates that benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate exhibits significant biological activity, particularly as a reagent in the development of LFA-1/ICAM antagonists. These antagonists are being explored for their potential in treating autoimmune diseases and conditions like dry eyes by inhibiting leukocyte adhesion and migration . The compound's structure suggests it may interact with biological receptors, influencing cellular signaling pathways.
The synthesis of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the following steps:
These methods allow for the efficient production of the compound with high purity and yield .
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has several notable applications:
Studies on benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate have focused on its interactions with various biological targets. It has been shown to interact with leukocyte adhesion molecules, influencing immune cell behavior. This interaction is crucial for understanding its potential therapeutic effects in conditions characterized by excessive inflammation or immune response .
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate | 851785-21-2 | 0.92 | Methyl instead of benzyl group |
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | 72120-71-9 | 0.69 | Contains thiophene ring |
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid | 34023-49-9 | 0.69 | Sulfophenyl instead of methylsulfonyl |
(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | 97984-63-9 | 0.68 | Hydroxy group instead of methylsulfonyl |
The uniqueness of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate lies in its specific combination of functional groups that enhance its biological activity while providing distinct chemical properties compared to these similar compounds .
This comprehensive overview highlights the significance and potential of benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate in both research and therapeutic contexts, emphasizing its role as a valuable chemical entity in medicinal chemistry.